3-[(2-Cyanoethyl)disulfanyl]propanenitrile
Description
Contextual Significance of Disulfide-Containing Nitriles
Disulfide-containing nitriles represent a fascinating class of organic compounds that merge the functionalities of two important chemical groups: the disulfide linkage (-S-S-) and the nitrile group (-C≡N). This combination imparts a unique reactivity profile and potential for diverse applications in scientific research.
The disulfide bond is a pivotal functional group in chemistry and biology, most notably for its role in stabilizing the tertiary and quaternary structures of proteins. nih.gov The ability of disulfide bonds to undergo reversible cleavage and formation under redox conditions makes them crucial in various biological processes and a target for drug development. nih.gov In materials science, disulfide bonds can be incorporated into polymers to create self-healing or degradable materials.
The nitrile group is a versatile functional group in organic synthesis and medicinal chemistry. nih.gov It serves as a key precursor for the synthesis of a wide array of other functional groups, including amines, amides, carboxylic acids, and tetrazoles. nih.gov The inclusion of a nitrile group in pharmaceutical compounds can enhance their binding affinity to biological targets, improve pharmacokinetic properties, and increase metabolic stability. nih.gov More than 30 nitrile-containing drugs have received FDA approval for treating a range of conditions. nih.gov Furthermore, nitriles are important building blocks in the chemical industry for producing polymers, pesticides, and solvents. researchgate.net
The amalgamation of these two functional groups in a single molecule, as seen in disulfide-containing nitriles, opens up avenues for creating bifunctional molecules. These compounds can potentially act as linkers in bioconjugation, participate in dynamic combinatorial chemistry, or serve as building blocks for novel materials with redox-responsive properties. The nitrile groups offer sites for chemical modification or can act as reporters, while the disulfide bond provides a cleavable linker sensitive to reducing environments.
Overview of Research Trajectories for 3-[(2-Cyanoethyl)disulfanyl]propanenitrile
Currently, this compound is primarily categorized as an organic building block available for research purposes. moldb.com While extensive, specific research studies dedicated solely to this compound are not widely documented in publicly available literature, its structure suggests several potential research trajectories based on the known chemistry of its constituent functional groups.
Predicted Physicochemical Properties: Computational models provide insights into the potential behavior of this compound in various chemical systems. These predicted properties are valuable for designing experiments and understanding its potential interactions.
| Predicted Property | Value | Source |
| XLogP3 | 0.3 | uni.lu |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 7 | nih.gov |
| Topological Polar Surface Area | 82.1 Ų | nih.gov |
| Exact Mass | 172.012919 g/mol | uni.lu |
Future research endeavors involving this compound could explore its utility in several areas:
Synthesis of Symmetrical and Asymmetrical Disulfides: This compound could serve as a starting material for the synthesis of more complex molecules where the cyanoethyl groups are further elaborated. The disulfide bond could be reductively cleaved and then re-formed with other thiols to create asymmetrical disulfides.
Polymer Chemistry: The bifunctional nature of this molecule, with two nitrile groups, makes it a potential cross-linking agent or monomer in the synthesis of polymers. The disulfide linkage within the polymer backbone would introduce redox-sensitivity, allowing for the controlled degradation or modification of the material.
Surface Modification: The nitrile groups can be chemically transformed into other functionalities, such as amines or carboxylic acids, which can then be used to attach the molecule to surfaces, nanoparticles, or biomolecules. The disulfide bond would again provide a cleavable linker.
Pro-drug Development: In medicinal chemistry, the disulfide bond can be used as a linker in pro-drugs, designed to release an active therapeutic agent under the reducing conditions found inside cells. The cyanoethyl groups could be part of a pharmacologically active scaffold or be modified to attach to a drug molecule.
While the specific journey of this compound in academic research is still in its early stages, its structural features position it as a compound of interest for chemists and material scientists exploring the interface of disulfide and nitrile chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-cyanoethyldisulfanyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S2/c7-3-1-5-9-10-6-2-4-8/h1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEYGEJOMQFDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195532 | |
| Record name | Propionitrile, dithiodi- | |
| Source | EPA DSSTox | |
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Molecular Weight |
172.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42841-31-6 | |
| Record name | 3,3′-Dithiobis[propanenitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42841-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionitrile, dithiodi- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042841316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionitrile, dithiodi- | |
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| Record name | 3,3'-Dithiobis(propionitrile) | |
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Chemical Reactivity and Transformation Pathways of 3 2 Cyanoethyl Disulfanyl Propanenitrile
Reactivity of the Disulfide Linkage in 3-[(2-Cyanoethyl)disulfanyl]propanenitrile
The disulfide bond is a key reactive center in this compound, susceptible to both cleavage and redox reactions.
Cleavage Reactions of the S-S Bond
The sulfur-sulfur bond in disulfides can be cleaved by various reagents and methods. A common and important reaction is the reduction of the disulfide to its corresponding thiols. This can be achieved through thiol-disulfide exchange reactions. For instance, reducing agents like dithiothreitol (B142953) (DTT) are effective in cleaving disulfide bonds. wikipedia.orginterchim.frlsuhsc.edu The reaction with DTT proceeds via two sequential thiol-disulfide exchange steps, leading to the formation of a stable six-membered ring from the oxidized DTT and two molecules of the corresponding thiol, in this case, 3-mercaptopropionitrile. wikipedia.orgiris-biotech.de
The general mechanism for the reduction of a disulfide bond by DTT is as follows:
The first thiol group of DTT attacks one of the sulfur atoms of the disulfide bond in this compound, forming a mixed disulfide and releasing one molecule of 3-mercaptopropionitrile.
The second thiol group of the DTT molecule then attacks the sulfur atom of the DTT that is part of the mixed disulfide, leading to the formation of a stable cyclic disulfide (oxidized DTT) and releasing the second molecule of 3-mercaptopropionitrile.
This reaction is highly favorable due to the formation of the stable six-membered ring of oxidized DTT. wikipedia.orglsuhsc.edu
Phosphines are another class of reagents capable of cleaving disulfide bonds. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phosphorus atom of the phosphine (B1218219) acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond. This results in the formation of a phosphonium (B103445) salt and a thiolate anion.
Redox Chemistry of Disulfide Systems
The disulfide bond in this compound can participate in redox reactions. It can be reduced to the corresponding thiol, 3-mercaptopropionitrile, and this thiol can, in turn, be oxidized back to the disulfide. This reversible nature is a hallmark of disulfide chemistry. The redox potential of a disulfide bond is a measure of its tendency to be reduced. For example, dithiothreitol has a redox potential of -0.33 V at pH 7, making it a strong reducing agent capable of reducing a wide range of disulfides. wikipedia.orglsuhsc.edu In biological systems, disulfide bond cleavage can be facilitated by enzymes and can even be triggered by hydroxide (B78521) ions, leading to the formation of a sulfenic acid and a free thiol. nih.gov
Reactivity of the Nitrile Functional Groups in this compound
The two nitrile groups in this compound provide additional sites for chemical reactions. The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles.
Nucleophilic Additions to Cyano Moieties
The carbon-nitrogen triple bond of the nitrile group can undergo nucleophilic addition. A classic example is the addition of Grignard reagents. The reaction of a nitrile with a Grignard reagent (R-MgX) leads to the formation of an imine intermediate after the initial addition. This intermediate can then be hydrolyzed with aqueous acid to yield a ketone. google.comgoogle.com
For this compound, a Grignard reagent could potentially react with one or both of the nitrile groups. The general mechanism involves:
Nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile group.
Formation of an imine salt intermediate.
Hydrolysis of the imine salt to produce a ketone.
Hydrolysis and Related Transformations of Nitriles
The nitrile groups of this compound can be hydrolyzed to carboxylic acids under acidic or basic conditions. The hydrolysis typically proceeds in two stages: first to an amide intermediate (3-[(2-carbamoylethyl)disulfanyl]propanamide), and then further to the carboxylic acid (3,3'-disulfanediyldipropanoic acid).
A patent describes a process for producing 3-mercaptopropionic acid from thiodipropionitrile, a related compound. The process involves reacting thiodipropionitrile with an alkaline hydrosulfide (B80085) in the presence of an alkaline hydroxide to form 3-mercaptopropionitrile, which is then hydrolyzed to 3-mercaptopropionic acid upon acidification. google.com This suggests that the nitrile groups in the disulfide can be hydrolyzed to carboxylic acids. The hydrolysis can be achieved by refluxing in a strong acid like hydrochloric acid. google.com
Reaction Mechanisms Involving this compound as a Substrate
The reaction mechanisms involving this compound as a substrate are centered around the reactivity of its disulfide and nitrile functionalities.
As discussed, the cleavage of the disulfide bond by a nucleophile like a phosphine follows an SN2 mechanism. The reaction begins with the nucleophilic attack of the phosphine on one of the sulfur atoms, leading to a transition state where the phosphorus, the attacked sulfur, and the other sulfur atom are aligned. This results in the cleavage of the S-S bond and the formation of a phosphonium cation and a thiolate anion.
The hydrolysis of the nitrile groups proceeds through nucleophilic attack of water (under acidic conditions after protonation of the nitrile nitrogen) or hydroxide (under basic conditions) on the electrophilic carbon of the nitrile. This forms a tetrahedral intermediate which then tautomerizes to an amide. Further hydrolysis of the amide leads to the carboxylic acid and ammonia.
The reaction with a Grignard reagent is another example of nucleophilic addition to the nitrile. The carbanion from the Grignard reagent attacks the nitrile carbon, and the resulting imine anion is stabilized by the magnesium halide. Subsequent workup with acid protonates the imine, which is then hydrolyzed to a ketone. google.comgoogle.com
Below is a table summarizing the types of reactions discussed:
| Functional Group | Reaction Type | Reagents/Conditions | Product Type |
| Disulfide (-S-S-) | Reduction | Dithiothreitol (DTT) | Thiol (3-mercaptopropionitrile) |
| Disulfide (-S-S-) | Cleavage | Phosphines | Thiolate and Phosphonium Salt |
| Nitrile (-C≡N) | Nucleophilic Addition | Grignard Reagent (R-MgX) then H3O+ | Ketone |
| Nitrile (-C≡N) | Hydrolysis | Acid or Base | Carboxylic Acid (3,3'-disulfanediyldipropanoic acid) |
| Dinitrile (potential) | Intramolecular Cyclization | Strong Base | Cyclic α-cyanoenamine |
Structural Characterization and Spectroscopic Analysis of 3 2 Cyanoethyl Disulfanyl Propanenitrile and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable tools for determining the structure of novel compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive picture of the molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei. For 3-[(2-Cyanoethyl)disulfanyl]propanenitrile, both ¹H and ¹³C NMR would provide critical information for its structural assignment.
Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to be relatively simple. The two methylene (B1212753) groups adjacent to the disulfide bond (-S-CH₂-) and the two methylene groups adjacent to the cyano groups (-CH₂-C≡N) are chemically equivalent. This would result in two distinct triplets.
The ¹³C NMR spectrum would complement the proton NMR data by identifying the number of unique carbon environments. masterorganicchemistry.com For this compound, three signals would be anticipated: one for the two equivalent methylene carbons bonded to the sulfur atoms, one for the two equivalent methylene carbons bonded to the cyano groups, and one for the two equivalent cyano carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on established principles of NMR spectroscopy and comparison with related structures. Actual experimental values may vary.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -S-C H₂- | ~ 3.0 | ~ 35-40 |
| -C H₂-C≡N | ~ 2.8 | ~ 15-20 |
| -C ≡N | N/A | ~ 117-120 |
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₈N₂S₂), the exact mass would be a key identifier. High-resolution mass spectrometry could confirm the molecular formula with high accuracy.
The fragmentation pattern in MS provides valuable structural information. While CID (Collision-Induced Dissociation) is a common fragmentation method, it is often not effective at breaking disulfide bonds. nih.gov Techniques like Electron Transfer Dissociation (ETD) are more suitable for analyzing disulfide-containing molecules, as they can induce cleavage of the S-S bond. nih.govuni.lu The fragmentation of this compound would likely involve the cleavage of the disulfide bond, as well as the C-S and C-C bonds, leading to characteristic fragment ions.
Predicted mass spectrometry data for various adducts of this compound are available and provide expected m/z values that would be observed in an experimental setting. nist.gov
Table 2: Predicted m/z Values for Adducts of this compound Data sourced from PubChem. nist.gov
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 173.02018 |
| [M+Na]⁺ | 195.00212 |
| [M-H]⁻ | 171.00562 |
| [M+NH₄]⁺ | 190.04672 |
| [M+K]⁺ | 210.97606 |
Infrared (IR) spectroscopy is an excellent tool for identifying the presence of specific functional groups within a molecule. In the case of this compound, the most characteristic absorption band would be that of the cyano group (C≡N). The C≡N stretching vibration typically appears in the region of 2260-2240 cm⁻¹. The presence of a sharp, medium-intensity peak in this region would be strong evidence for the nitrile functionality.
Other expected vibrations include C-H stretching from the methylene groups (around 2950-2850 cm⁻¹), C-H bending (around 1465-1450 cm⁻¹), and C-S stretching, which is typically weak and appears in the fingerprint region (around 700-600 cm⁻¹). While a complete experimental IR spectrum for the target compound is not available, the spectrum of propionitrile (B127096) shows a characteristic C≡N stretch at approximately 2250 cm⁻¹.
X-ray Crystallographic Studies of Related Cyano Disulfides
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, analysis of related cyano disulfide structures can offer valuable insights into its likely solid-state conformation and packing.
The conformation of acyclic disulfide bonds is characterized by the C-S-S-C dihedral angle, which typically falls in the range of ±90°. This gauche conformation is energetically preferred. The bond lengths and angles within the cyanoethyl fragments would be expected to adopt standard values.
For instance, in related structures, the C-S bond length is typically around 1.82 Å, the S-S bond length is approximately 2.04 Å, and the C-S-S bond angle is about 104°. The cyano group is generally linear, with a C-C≡N bond angle close to 180°.
In the solid state, the packing of this compound molecules would be governed by weak intermolecular interactions. The nitrogen atom of the cyano group, with its lone pair of electrons, can act as a hydrogen bond acceptor. Therefore, weak C-H...N hydrogen bonds involving the methylene protons are expected to be a significant feature in the crystal packing.
Furthermore, the sulfur atoms of the disulfide bridge can also participate in weak intermolecular interactions, including C-H...S contacts. These interactions, although weaker than conventional hydrogen bonds, can play a crucial role in stabilizing the crystal lattice. The study of similar cyano-containing compounds has shown the prevalence of such weak hydrogen bonding networks in their crystal structures.
Crystal Packing and Supramolecular Assembly of this compound and Its Derivatives
The arrangement of molecules in the solid state, dictated by intermolecular forces, defines the crystal packing and supramolecular assembly. While detailed crystallographic data for this compound is not extensively available in the cited literature, the analysis of a closely related derivative, 3-[({[bis(2-cyanoethyl)carbamothioyl]disulfanyl}methanethioyl)(2-cyanoethyl)amino]propanenitrile, provides significant insight into the types of interactions that govern the crystal structure of such cyanoethyl disulfide compounds. iucr.org
The study of this derivative reveals a monoclinic crystal system (space group C2/c) where the molecule has a distinct twofold rotation axis passing through the central S–S bond. iucr.org The crystal structure is primarily stabilized by a network of weak C—H···N hydrogen bonds. These interactions link the molecules into helical C(5) chains that propagate along the nih.gov crystallographic direction. iucr.org The presence of multiple cyano groups and flexible alkyl chains allows for a variety of intermolecular contacts, leading to a complex and stable three-dimensional architecture.
The versatility of the cyano group in forming intermolecular interactions is a key factor in the supramolecular assembly of these molecules. mdpi.comnih.gov The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, while the carbon atom can participate in tetrel bonding. mdpi.comnih.gov Although each individual cyano group may only form a weak π-hole, the presence of multiple cyano groups can lead to a more intense positive electrostatic potential, facilitating stronger interactions with nucleophiles. nih.gov In the case of the studied derivative, the C—H···N hydrogen bonds are crucial for the formation of the observed helical chains. iucr.org
The combination of these interactions—hydrogen bonding facilitated by the cyano groups and van der Waals forces influenced by the disulfide and ethyl groups—results in a densely packed structure. The formation of specific motifs, such as the R2 2(24) graph-set motif observed between two molecules in the derivative, highlights the cooperative nature of these weak interactions in achieving a stable supramolecular assembly. iucr.org
Interactive Data Tables
The crystallographic data for the derivative, 3-[({[bis(2-cyanoethyl)carbamothioyl]disulfanyl}methanethioyl)(2-cyanoethyl)amino]propanenitrile, offers a template for understanding the potential solid-state structure of related compounds. iucr.org
Table 1: Crystal Data and Structure Refinement for 3-[({[bis(2-cyanoethyl)carbamothioyl]disulfanyl}methanethioyl)(2-cyanoethyl)amino]propanenitrile iucr.org
| Parameter | Value |
| Chemical formula | C14H16N6S4 |
| Mr | 396.57 |
| Crystal system, space group | Monoclinic, C2/c |
| Temperature (K) | 293 |
| a, b, c (Å) | 15.4313 (7), 5.6117 (2), 22.8702 (12) |
| β (°) | 108.713 (2) |
| V (ų) | 1875.77 (15) |
| Z | 4 |
| Radiation type | Mo Kα |
| µ (mm⁻¹) | 0.52 |
| Crystal size (mm) | 0.30 × 0.20 × 0.20 |
Table 2: Hydrogen-bond Geometry (Å, °) for 3-[({[bis(2-cyanoethyl)carbamothioyl]disulfanyl}methanethioyl)(2-cyanoethyl)amino]propanenitrile iucr.org
| D—H···A | D—H | H···A | D···A | D—H···A |
| C2—H2B···S1 | 0.97 | 2.46 | 2.857 (2) | 105 |
| C3—H3A···S1 | 0.97 | 2.84 | 3.332 (2) | 112 |
| C5—H5B···S2 | 0.97 | 2.69 | 3.028 (2) | 101 |
| C2—H2B···N2i | 0.97 | 2.55 | 3.202 (2) | 125 |
| Symmetry code: (i) x, y+1, z |
Computational and Theoretical Investigations of 3 2 Cyanoethyl Disulfanyl Propanenitrile
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular structure and electronic properties of 3-[(2-Cyanoethyl)disulfanyl]propanenitrile. These calculations provide detailed insights into bond lengths, bond angles, and dihedral angles, which define the three-dimensional arrangement of atoms in the molecule.
For a molecule like this compound, the central disulfide (S-S) bond and the flanking ethylnitrile groups are of particular interest. Theoretical calculations can precisely determine the S-S bond length, which is a key parameter influencing the molecule's stability and reactivity. Furthermore, the C-S, C-C, and C≡N bond lengths, as well as the various bond angles, are optimized to find the molecule's most stable geometric configuration.
The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are also elucidated through these calculations. The presence of the electron-withdrawing cyano (-CN) groups significantly influences the electronic structure. These groups tend to pull electron density away from the disulfide bond, which can affect its strength and susceptibility to nucleophilic or electrophilic attack. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Table 1: Calculated Molecular Properties of this compound
| Property | Calculated Value |
|---|---|
| Molecular Formula | C₆H₈N₂S₂ |
| Molecular Weight | 172.27 g/mol |
| Predicted XlogP | 0.3 |
| Monoisotopic Mass | 172.01290 Da |
Note: The values in this table are based on predictive models and may vary depending on the computational method used.
Conformational Analysis and Energy Landscapes
The flexible nature of the ethyl chains in this compound allows it to adopt various spatial arrangements, known as conformations. Conformational analysis is the study of these different arrangements and their relative energies. By rotating the single bonds within the molecule, particularly the C-C and C-S bonds, a potential energy surface or energy landscape can be generated.
This landscape maps the potential energy of the molecule as a function of its dihedral angles. The low-energy regions on this map correspond to stable conformations, while the high-energy regions represent transition states between these conformers. The most stable conformation, or the global minimum on the energy landscape, represents the most probable structure of the molecule under a given set of conditions.
For this compound, the dihedral angle of the C-S-S-C group is a particularly important conformational parameter. The relative orientations of the two cyanoethyl groups can lead to different conformers with varying degrees of steric hindrance and intramolecular interactions. Computational methods can calculate the energy barriers for rotation around these bonds, providing information on the flexibility of the molecule and the ease with which it can transition between different conformations.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry plays a vital role in modeling the reaction mechanisms involving this compound. A key reaction of interest for disulfides is their cleavage, which can be initiated by nucleophiles, electrophiles, or radicals. Theoretical modeling can map out the entire reaction pathway, from reactants to products, through the identification of transition states.
The transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of the reaction and calculating its activation energy. For the nucleophilic cleavage of the disulfide bond in this compound, for instance, a computational model would simulate the approach of a nucleophile to one of the sulfur atoms. The model would then calculate the energy changes as the new bond forms and the S-S bond breaks, identifying the precise geometry of the transition state.
These models can also explore the influence of the solvent on the reaction mechanism and energetics. By including solvent molecules in the calculation, a more realistic representation of the reaction environment can be achieved, leading to more accurate predictions of reaction rates and pathways.
Comparative Theoretical Studies with Analogous Diselenides (e.g., Di(2-cyanoethyl) diselenide)
To gain a deeper understanding of the properties of this compound, comparative theoretical studies with its selenium analog, di(2-cyanoethyl) diselenide, are highly informative. Selenium is in the same group as sulfur in the periodic table, but it has a larger atomic radius and is more electropositive. These differences lead to distinct properties of the diselenide bond (Se-Se) compared to the disulfide bond (S-S).
Theoretical calculations show that the Se-Se bond is generally longer and weaker than the S-S bond. This lower bond energy makes diselenides more susceptible to cleavage under both reductive and oxidative conditions. pressbooks.pub Computational studies can quantify this difference in bond dissociation energy, providing a theoretical basis for the observed higher reactivity of diselenides.
Derivatization Strategies and Analogue Synthesis Based on 3 2 Cyanoethyl Disulfanyl Propanenitrile
Design and Synthesis of Novel Cyano Disulfide Analogues
The synthesis of novel analogues of 3-[(2-Cyanoethyl)disulfanyl]propanenitrile can be achieved by modifying the core structure, either at the disulfide linkage or by building more complex molecules from related precursors. A key strategy involves replacing the disulfide bridge with other functional groups to create compounds with different spatial and electronic properties. For instance, analogues where the disulfide bond is replaced by an amino group, such as 3-[2-cyanoethyl(propyl)amino]propanenitrile, have been synthesized. This substitution fundamentally changes the nature of the linkage from a covalent, redox-sensitive bond to a more stable tertiary amine.
Another approach involves using related cyanoethyl compounds to construct more elaborate molecular architectures. For example, the reaction of 3,3′-azanediyldipropanenitrile with carbon disulfide in the presence of a base like potassium hydroxide (B78521) leads to the formation of complex dithiocarbamate derivatives. This demonstrates how the cyanoethyl motif can be integrated into larger, multifunctional molecules. The design of such analogues is often guided by the desired application, aiming to introduce specific functionalities or to explore the structure-activity relationships of this class of compounds.
| Analogue Name | Core Structural Modification | Synthetic Precursor Example |
|---|---|---|
| 3-[2-cyanoethyl(propyl)amino]propanenitrile | Disulfide bridge replaced with a propylamino group | N/A |
| 3-[({[bis(2-cyanoethyl)carbamothioyl]disulfanyl}methanethioyl)(2-cyanoethyl) amino]propanenitrile | Complex dithiocarbamate disulfide structure | 3,3′-Azanediyldipropanenitrile |
| 3-[3-(2-Cyanoethyl)-5-hydroxyphenyl]propanenitrile | Disulfide replaced by a substituted phenyl ring | N/A |
Functionalization of the Nitrile Groups
The two nitrile (-C≡N) groups in this compound are highly versatile functional handles for derivatization. researchgate.netresearchgate.net Their unique electronic structure, with an electrophilic carbon and a nucleophilic nitrogen, allows for a wide range of chemical transformations. researchgate.net These reactions can be used to introduce new functionalities, convert the nitrile into other key groups, or build larger molecular structures.
Key functionalization strategies include:
Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed. This reaction proceeds in a stepwise manner, first yielding carboxamides (-CONH₂) and then, upon further reaction, carboxylic acids (-COOH). youtube.comchemistrysteps.com This conversion is fundamental for transforming the molecule into a dicarboxylic acid, which can be used in polyester or polyamide synthesis.
Reduction: The nitrile group is readily reduced to a primary amine (-CH₂NH₂). A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically used for this transformation. chemistrysteps.com This reaction converts the parent molecule into a diamine, a valuable building block in polymer and coordination chemistry.
Nucleophilic Addition: The electrophilic carbon of the nitrile is susceptible to attack by nucleophiles. For example, Grignard reagents (R-MgX) or organolithium reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine. chemistrysteps.com
Cycloaddition: The nitrile group can participate in cycloaddition reactions, such as [3+2] cycloadditions, to form various nitrogen-containing heterocyclic compounds. researchgate.net This opens a pathway to a diverse range of complex molecules with potential biological activity.
| Reaction Type | Reagent(s) | Resulting Functional Group | Reference |
|---|---|---|---|
| Acid/Base Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid (-COOH) | youtube.comchemistrysteps.com |
| Reduction | 1) LiAlH₄ 2) H₂O | Primary Amine (-CH₂NH₂) | chemistrysteps.com |
| Nucleophilic Addition (Grignard) | 1) R-MgX 2) H₃O⁺ | Ketone (-C(O)R) | chemistrysteps.com |
| Cycloaddition (e.g., with azides) | NaN₃ | Tetrazole ring | researchgate.net |
Modifications of the Alkyl Chains
The ethyl moieties (-CH₂-CH₂) connecting the nitrile groups to the disulfide bond provide another avenue for derivatization. While specific examples for this compound are not extensively documented, standard organic synthesis methods can be applied to create analogues with modified alkyl chains. These modifications can influence the molecule's flexibility, steric profile, and reactivity.
Plausible strategies for alkyl chain modification include:
Varying Chain Length: The synthesis can be adapted by starting with different halo-nitriles. For example, using 4-halobutyronitrile instead of a 3-halopropionitrile derivative in the synthesis would result in an analogue with longer alkyl chains, altering the distance between the functional groups.
Introduction of Substituents: Functional groups can be introduced onto the alkyl backbone. Radical-initiated C(sp³)–H bond functionalization is a modern approach for adding substituents to alkyl chains. acs.org This could be used to install groups such as hydroxyls, halogens, or other alkyl groups, thereby creating derivatives with tailored properties.
Synthesis from Substituted Precursors: A more controlled method involves building the molecule from precursors that already contain the desired functionality on the alkyl chain. For instance, starting with an α-substituted 3-halopropionitrile would lead to a final product with substituents adjacent to the nitrile group.
Formation of Polymeric Structures via Crosslinking
The structure of this compound is well-suited for the formation of polymeric materials, as both the disulfide bond and the nitrile groups can participate in polymerization or crosslinking reactions.
The central disulfide bond is a dynamic covalent bond that can undergo disulfide exchange reactions . This process, which involves the cleavage and reformation of S-S bonds, can be initiated by thiols, radicals, or changes in redox potential. rsc.orgnih.gov In a polymeric system, this reversible exchange allows for the creation of self-healing materials and adaptable networks. nih.govresearchgate.net this compound can act as a crosslinking agent, where the disulfide bond can connect different polymer chains. The rate of this exchange can be tuned, influencing the material's properties. rsc.org Thiol-disulfide exchange is a particularly rapid and efficient method for forming polymer networks and hydrogels. acs.org
The terminal nitrile groups also offer a route to polymerization. In a manner analogous to the polymerization of acrylonitrile to form polyacrylonitrile (PAN), the nitrile groups can be targeted for crosslinking reactions. researchgate.net For example, treatment with reagents like hydrazine can convert the nitrile groups into functionalities that can then link with other molecules or polymer chains, leading to the formation of a crosslinked network.
Applications in Peptide Chemistry as a Precursor
While not a standard amino acid, the structural components of this compound make it a potential precursor for synthesizing novel building blocks for peptide chemistry. The field often utilizes unique, non-natural amino acids to create peptides with enhanced stability, specific conformations, or novel functions. tandfonline.com
The derivatization pathways for the nitrile groups are key to this application. The reduction of one nitrile group to a primary amine and the hydrolysis of the other to a carboxylic acid would transform the molecule into a non-proteinogenic amino acid containing a disulfide bond. This resulting structure would be an analogue of cystine (the dimer of cysteine), which is crucial for forming structural disulfide bridges in proteins. Introducing such a synthetic building block into a peptide sequence could be used to:
Create constrained peptide loops with specific lengths.
Link two separate peptide chains together.
Introduce a redox-sensitive linkage into a peptide backbone.
Furthermore, peptide nitriles themselves are a known class of compounds, often synthesized by the dehydration of peptide amides. thieme-connect.de They have been investigated as reversible inhibitors of cysteine proteases, where the nitrile group interacts with the active site thiol. tandfonline.comthieme-connect.de Therefore, this compound could serve as a scaffold to synthesize symmetrical, bifunctional protease inhibitors.
Future Research Directions and Unexplored Avenues for 3 2 Cyanoethyl Disulfanyl Propanenitrile
Development of Green Chemistry Synthetic Routes
Currently, detailed and specific green chemistry approaches for the synthesis of 3-[(2-Cyanoethyl)disulfanyl]propanenitrile are not extensively documented in publicly available research. The development of environmentally benign synthetic methods for this compound presents a key area for future investigation. Traditional synthetic routes for nitriles and disulfides often involve reagents and conditions that are not aligned with the principles of green chemistry.
Future research could focus on biocatalytic methods, which utilize enzymes or whole microorganisms to carry out chemical transformations. journals.co.zaresearchgate.net These methods offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation. journals.co.za For instance, the enzymatic hydrolysis of dinitriles or the use of nitrile hydratases could be explored for more sustainable synthesis pathways. journals.co.zaresearchgate.net Additionally, cyanide-free enzymatic processes, such as those involving aldoxime dehydratases, represent a novel and sustainable approach for nitrile synthesis that could be adapted for this specific compound.
Another avenue for green synthesis is the exploration of alternative, eco-friendly solvents and catalysts. Research into reactions in aqueous media or the use of deep eutectic solvents could significantly reduce the environmental impact of the synthesis process. The development of catalytic systems based on earth-abundant and non-toxic metals would also be a valuable contribution.
Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound
| Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. journals.co.za | Screening for and engineering of enzymes (e.g., nitrilases, nitrile hydratases) capable of catalyzing the synthesis. |
| Cyanide-Free Synthesis | Avoids the use of highly toxic cyanide reagents. | Adaptation of aldoxime dehydratase-based methods for the specific substrate. |
| Green Solvents | Reduced environmental pollution and potential for solvent recycling. | Investigation of reaction feasibility and efficiency in water, supercritical fluids, or deep eutectic solvents. |
| Heterogeneous Catalysis | Ease of catalyst separation and reuse. | Development of solid acid or base catalysts for key reaction steps. |
Exploration of Novel Reactivity and Catalysis
The unique molecular structure of this compound, featuring both nitrile and disulfide functionalities, suggests a rich and largely unexplored reactive landscape. The disulfide bond is known to be a dynamic covalent bond, and its cleavage and formation can be controlled under specific conditions. This property could be harnessed in various catalytic applications.
Future studies could investigate the compound's potential as a ligand in coordination chemistry and catalysis. The nitrogen atoms of the nitrile groups and the sulfur atoms of the disulfide bridge could coordinate with metal centers, potentially leading to novel catalysts with unique reactivity. The exploration of its role in organocatalysis is another promising direction.
The reactivity of the disulfide bond itself warrants further investigation. Its redox activity could be exploited in the design of new catalytic cycles or as a component in redox-responsive systems. For example, its interaction with thiols could be studied in the context of disulfide exchange reactions, which are crucial in various biological and chemical processes.
Advanced Material Science Integration
The integration of this compound into advanced materials is a virtually untouched area of research. The presence of polar nitrile groups and the flexible disulfide linkage suggests its potential as a monomer or cross-linking agent in polymer chemistry.
Polymers incorporating this compound could exhibit interesting properties such as self-healing capabilities, due to the reversible nature of the disulfide bond. These materials could find applications in coatings, adhesives, and elastomers. The nitrile groups could enhance the thermal stability and solvent resistance of the resulting polymers.
Furthermore, the ability of disulfides and related selenium compounds to form self-assembled monolayers (SAMs) on metal surfaces, such as gold, opens up possibilities in nanotechnology and surface science. mdpi.com Investigating the self-assembly behavior of this compound could lead to the development of functionalized surfaces with tailored properties for applications in sensors, electronics, and biocompatible coatings.
Table 2: Potential Material Science Applications for this compound
| Application Area | Potential Role of the Compound | Desired Properties of the Material |
| Self-Healing Polymers | Monomer or cross-linking agent with dynamic disulfide bonds. | Reversible bond cleavage and formation upon damage. |
| High-Performance Polymers | Introduction of polar nitrile groups. | Enhanced thermal stability, chemical resistance, and specific adhesion. |
| Surface Modification | Formation of self-assembled monolayers (SAMs) on metal substrates. | Controlled surface energy, biocompatibility, and sensor functionalization. |
| Electrolyte Materials | Component in solid or gel polymer electrolytes for batteries. | Improved ionic conductivity and electrochemical stability. |
Theoretical Prediction and Experimental Validation Synergies
Computational chemistry can provide valuable insights into the properties and reactivity of this compound, guiding experimental efforts and accelerating discovery. There is currently a lack of theoretical studies focused specifically on this molecule.
Future theoretical work could involve density functional theory (DFT) calculations to predict its molecular geometry, electronic structure, and spectroscopic properties. Such calculations can also elucidate reaction mechanisms and predict the feasibility of novel synthetic routes. For instance, computational modeling could help in understanding the conformational preferences of the molecule, which is known to influence the photophysical properties of disulfide bonds. nih.gov
A synergistic approach, where theoretical predictions are closely coupled with experimental validation, would be the most effective strategy. For example, predicted reaction pathways could be tested in the laboratory, and the properties of newly synthesized materials could be compared with computational models. This iterative cycle of prediction and validation would lead to a deeper understanding of the fundamental chemistry of this compound and unlock its full potential for various applications.
Q & A
Q. What are the recommended methods for synthesizing 3-[(2-Cyanoethyl)disulfanyl]propanenitrile, and how can reaction conditions be optimized?
Synthesis typically involves nucleophilic substitution or disulfide bond formation. A validated approach includes reacting 3-chloropropionitrile with thiourea under basic conditions to form β-mercaptopropionitrile, followed by oxidative coupling to generate the disulfide bond . Microwave-assisted synthesis (e.g., 120°C for 2 hours in acetonitrile) can improve yield and reduce side reactions, as demonstrated for structurally related nitriles . Optimization should focus on:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.
- Oxidizing agents : Use iodine or hydrogen peroxide for controlled disulfide formation.
- Purification : Flash chromatography (30% EtOAc/CH₂Cl₂) effectively isolates the product .
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR identifies cyano (-C≡N) and disulfide (-S-S-) groups. For example, the disulfide proton environment appears as a triplet near δ 2.8–3.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 200.33 for C₈H₁₂N₂S₂) .
- X-ray Crystallography : Resolves bond lengths and angles, critical for validating disulfide geometry (SHELX software is widely used for refinement) .
- FT-IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and 500–600 cm⁻¹ (S-S stretch) confirm functional groups .
Q. What are the key safety considerations when handling this compound?
- Toxicity : Cyano groups release cyanide under decomposition; use in a fume hood with PPE (gloves, goggles).
- Reactivity : Disulfides may oxidize exothermically; avoid strong acids/bases .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of this compound in novel reactions?
- DFT Calculations : Model disulfide bond cleavage energies (e.g., B3LYP/6-31G* level) to predict nucleophilic attack sites .
- Molecular Dynamics (MD) : Simulate solvent effects on stability; acetonitrile stabilizes the disulfide via dipole interactions .
- Docking Studies : Explore interactions with biological targets (e.g., cysteine proteases) using AutoDock Vina .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Multi-Technique Cross-Validation : Combine X-ray diffraction (for absolute configuration) with NMR/IR to resolve ambiguities. For example, crystallography confirmed the S-S bond length as 2.03 Å in a related disulfide .
- Isotopic Labeling : Use ³⁴S-labeled analogs to track disulfide reactivity via MS .
- Dynamic NMR : Analyze temperature-dependent shifts to identify conformational flexibility .
Q. How does the disulfide linkage influence the compound’s stability under varying conditions?
- Thermal Stability : TGA shows decomposition >200°C, but photolytic cleavage occurs under UV light .
- pH Effects : Stable at neutral pH but hydrolyzes in acidic/basic conditions (e.g., t₁/₂ = 24 hours at pH 2) .
- Redox Sensitivity : The disulfide reversibly reduces to thiols with DTT/TCEP, enabling applications in dynamic covalent chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
